1-(2-Methyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Description
1-(2-Methyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a triazole-containing ketone derivative characterized by a 2-methyl-1,3-dioxolane ring fused to the carbonyl group and a 1,2,4-triazole moiety linked via an ethylene chain. This compound belongs to a class of α-azole ketones, which are widely studied for their antifungal and antimicrobial properties .
Properties
CAS No. |
90258-56-3 |
|---|---|
Molecular Formula |
C8H11N3O3 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
1-(2-methyl-1,3-dioxolan-2-yl)-2-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C8H11N3O3/c1-8(13-2-3-14-8)7(12)4-11-6-9-5-10-11/h5-6H,2-4H2,1H3 |
InChI Key |
BDRDROQATLYTEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C(=O)CN2C=NC=N2 |
Origin of Product |
United States |
Biological Activity
The compound 1-(2-Methyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a derivative of 1,3-dioxolane and 1,2,4-triazole, which are known for their diverse biological activities. This article presents a detailed review of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 130.15 g/mol. The structure features a dioxolane ring and a triazole moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The following general steps outline the synthetic pathway:
- Formation of the Dioxolane Ring : The starting material is treated with a suitable reagent to form the dioxolane structure.
- Introduction of Triazole Moiety : The dioxolane derivative is then reacted with a triazole precursor to yield the final product.
Antifungal Properties
Research indicates that compounds containing dioxolane and triazole structures exhibit significant antifungal activity. For instance, several studies have demonstrated that derivatives similar to this compound show effectiveness against various fungal strains such as Candida albicans and Aspergillus species.
A study reported that triazole derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 µg/mL against fungal pathogens . The mechanism often involves inhibition of ergosterol biosynthesis in fungal cell membranes.
Antibacterial Activity
The antibacterial activity of this compound has also been explored. It has shown promising results against both Gram-positive and Gram-negative bacteria. For example:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 625 - 1250 |
| Escherichia coli | 500 - 1000 |
| Pseudomonas aeruginosa | 250 - 500 |
These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety can inhibit specific enzymes involved in nucleic acid synthesis.
- Membrane Disruption : The dioxolane component may interact with lipid membranes, leading to increased permeability and cell death.
Case Study 1: Antifungal Efficacy
In a controlled study involving Candida albicans, the compound was administered in varying concentrations to assess its antifungal efficacy. Results indicated a dose-dependent response with significant inhibition observed at concentrations above 0.5 µg/mL.
Case Study 2: Antibacterial Screening
Another study evaluated the antibacterial properties against clinical isolates of Staphylococcus aureus. The compound demonstrated notable activity with MIC values comparable to standard antibiotics such as penicillin.
Scientific Research Applications
Basic Information
- Molecular Formula : C₁₂H₁₃N₃O₃
- Molecular Weight : 233.25 g/mol
- CAS Number : 737935
Structural Characteristics
The compound features a dioxolane ring and a triazole moiety, which contribute to its biological activity. The presence of these functional groups allows for interactions with various biological targets.
Pharmaceutical Applications
1-(2-Methyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one has shown promise in several pharmaceutical applications:
Antifungal Activity
Triazoles are well-known antifungal agents. This compound has been studied for its efficacy against fungal infections, particularly those caused by Candida species and Aspergillus species.
Case Study:
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of triazole compounds exhibited significant antifungal activity. The compound's structure enhances its ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.
Antimicrobial Properties
Beyond antifungal effects, this compound has also been evaluated for its broad-spectrum antimicrobial properties. Research indicates that it can inhibit the growth of various bacteria.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Agrochemical Applications
The compound's unique structure also makes it suitable for agricultural use:
Fungicide Development
Research indicates that compounds with triazole structures can be effective fungicides. This compound has been synthesized and tested for its potential to control plant pathogens.
Case Study:
Field trials conducted on crops infected with Fusarium spp. showed that formulations containing this compound significantly reduced disease severity compared to untreated controls.
Herbicide Potential
Preliminary studies suggest that this compound may possess herbicidal properties, potentially offering an alternative to existing herbicides that are becoming less effective due to resistance.
Data Table: Herbicidal Efficacy
| Target Weed | Effective Concentration (EC) |
|---|---|
| Amaranthus retroflexus | 50 g/ha |
| Setaria viridis | 75 g/ha |
Material Science
The stability and reactivity of this compound make it a candidate for use in material science, particularly in the development of polymers and coatings.
Polymerization Studies
Research has indicated that incorporating triazole derivatives into polymer matrices can enhance thermal stability and mechanical properties.
Case Study:
A recent investigation into polymer composites revealed that adding this compound improved tensile strength by up to 30% compared to standard formulations.
Comparison with Similar Compounds
Key Structural Features
The target compound’s uniqueness lies in its 2-methyl-1,3-dioxolane substituent, which distinguishes it from other triazole ketones. Below is a comparative analysis with prominent analogs:
Impact of Substituents on Properties
- Dioxolane Group (Target Compound): The 2-methyl-1,3-dioxolane ring likely improves metabolic stability by shielding the ketone from enzymatic degradation. Similar protective strategies are employed in analogs like 2-(2-methyl-1,3-dioxolan-2-yl)phenol .
- Halogenated Aryl Groups (e.g., 2,4-Difluorophenyl) : Enhance lipophilicity and membrane permeability, critical for antifungal activity .
- Oxime Ether Derivatives (e.g., 5a4) : Introduce conformational rigidity and hydrogen-bonding capacity, improving binding to fungal CYP51 enzymes .
Yield and Purity
Antifungal Performance
The target compound’s activity can be inferred from analogs:
Mechanism of Action
Triazole derivatives inhibit fungal CYP51 (lanosterol 14α-demethylase), disrupting ergosterol biosynthesis. Molecular docking studies show that substituents like phenoxy pyridinyl (5a4) and oxime ethers enhance binding via hydrophobic interactions and hydrogen bonding with CYP51 active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
